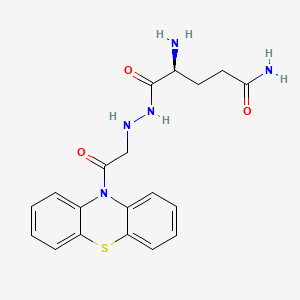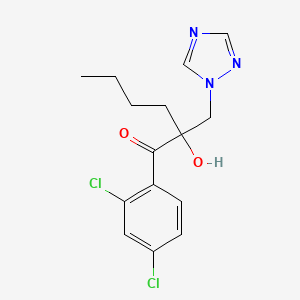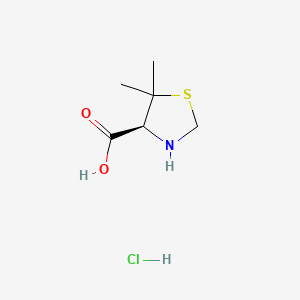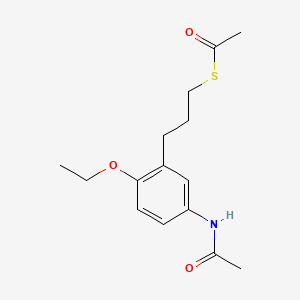
Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for FX 205-754 are not widely documented in publicly available sources. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the formation of key intermediates followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
FX 205-754 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
FX 205-754 has several scientific research applications, including:
Chemistry: It can be used as a model compound to study reaction mechanisms and pathways.
Biology: It can be used to investigate its effects on biological systems, particularly its analgesic properties.
Industry: It could be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which FX 205-754 exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in pain perception. This interaction likely involves binding to receptors in the nervous system, which in turn modulates the transmission of pain signals .
Comparison with Similar Compounds
FX 205-754 can be compared with other non-narcotic analgesics, such as acetaminophen and ibuprofen. Unlike these compounds, FX 205-754 is designed to provide pain relief without causing gastrointestinal or liver toxicity . Similar compounds include:
Acetaminophen: Commonly used for pain relief and fever reduction.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief, fever reduction, and inflammation reduction.
Naproxen: Another NSAID used for pain relief and inflammation reduction.
FX 205-754’s uniqueness lies in its potential to provide effective pain relief without the side effects associated with traditional narcotic and non-narcotic analgesics.
Properties
CAS No. |
90060-70-1 |
|---|---|
Molecular Formula |
C15H21NO3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
S-[3-(5-acetamido-2-ethoxyphenyl)propyl] ethanethioate |
InChI |
InChI=1S/C15H21NO3S/c1-4-19-15-8-7-14(16-11(2)17)10-13(15)6-5-9-20-12(3)18/h7-8,10H,4-6,9H2,1-3H3,(H,16,17) |
InChI Key |
NBYXNDGFBZLAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)CCCSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



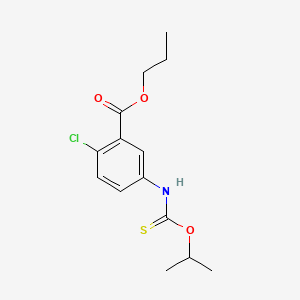
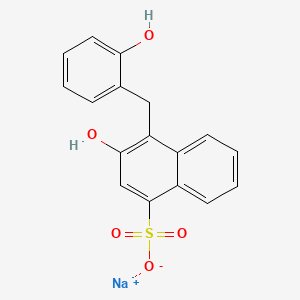
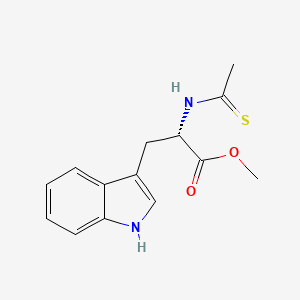



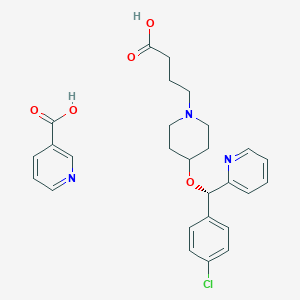


![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)
